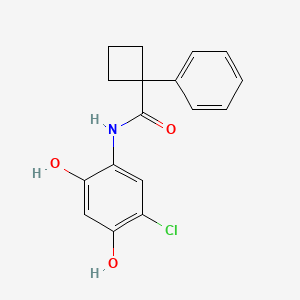

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c18-12-9-13(15(21)10-14(12)20)19-16(22)17(7-4-8-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,20-21H,4,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHOWRMNYYPMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436798-56-9 | |

| Record name | N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenylcyclobutane Core: The cyclobutane ring is formed through a [2+2] cycloaddition reaction between an alkene and a phenyl-substituted alkene under UV light or thermal conditions.

Introduction of the 5-chloro-2,4-dihydroxyphenyl Group: The phenylcyclobutane intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 5-chloro and 2,4-dihydroxy groups.

Formation of the Carboxamide Group: The final step involves the reaction of the substituted phenylcyclobutane with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the carboxamide group or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of cyclobutane carboxamides have shown promising results in preclinical trials targeting specific cancer types, including breast and prostate cancer .

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds that contain hydroxyl groups are often associated with the modulation of inflammatory pathways. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, which may provide therapeutic benefits in chronic inflammatory diseases such as arthritis .

3. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been suggested that similar compounds could mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Science Applications

1. Herbicide Development

The compound's chemical structure allows for exploration as a potential herbicide. Research into structurally related compounds has shown efficacy in inhibiting plant growth by interfering with specific biochemical pathways. The chlorinated phenolic components may enhance herbicidal activity through increased lipophilicity and target specificity .

2. Pest Resistance

In agricultural applications, compounds similar to this compound are being investigated for their ability to enhance pest resistance in crops. By modifying plant defense mechanisms at the molecular level, these compounds could provide a sustainable alternative to traditional pesticides .

Materials Science Applications

1. Polymer Chemistry

The cyclobutane ring structure offers unique properties for polymer synthesis. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and automotive industries .

2. Nanotechnology

this compound is also being explored in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can be utilized to improve the bioavailability of poorly soluble drugs, thus enhancing therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain demethylases, leading to changes in the methylation status of RNA and affecting gene expression . The compound’s effects are mediated through binding to the active site of the target enzyme, disrupting its normal function and altering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar FTO Inhibitors

Structural and Functional Comparisons

The compound is compared below with two other FTO inhibitors: meclofenamic acid and 4-chloro-6-(6'-chloro-7'-hydroxy-2',4',4''-trimethyl-chroman-2'-yl)benzene-1,3-diol (CHTB) .

Table 1: Structural and Binding Properties of FTO Inhibitors

Key Observations :

- Cyclobutane vs. Fenamate/Chroman Scaffolds : The rigid cyclobutane core in this compound may enhance binding specificity compared to the flexible fenamate (meclofenamic acid) or the bulky chroman (CHTB).

- Functional Groups : The chloro and dihydroxyphenyl groups facilitate hydrogen bonding with FTO’s Asp/Lys residues, while the carboxamide bridges hydrophobic interactions . Meclofenamic acid’s carboxylic acid group may confer stronger acidity, affecting solubility.

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted CCS [M+H]+ (Ų) | LogP (Estimated) |

|---|---|---|---|

| This compound | 317.77 | 169.7 | ~2.5 |

| Meclofenamic acid | 336.15 | N/A | ~3.8 |

| CHTB | 405.25 | N/A | ~4.2 |

Key Observations :

- Polarity : The lower CCS and LogP of this compound suggest better aqueous solubility than CHTB, which may improve bioavailability.

- Molecular Weight : The compound’s smaller size (~317 g/mol) compared to CHTB (~405 g/mol) could enhance cell permeability.

Mechanistic and Selectivity Profiles

- Binding Mode : this compound and meclofenamic acid share overlapping binding sites on FTO’s transient pocket 1, but the former’s cyclobutane scaffold engages unique hydrophobic interactions with FTO’s Leu109 and Pro105 residues . This contrasts with CHTB, which likely binds a distinct site due to its chroman ring .

- This allosteric mechanism may reduce competition with endogenous substrates.

- Selectivity : Structural rigidity and substituent positioning may minimize off-target effects compared to meclofenamic acid, which inhibits cyclooxygenases (COXs) at higher concentrations .

Research Findings and Therapeutic Potential

- Efficacy: Co-crystallization studies confirm that this compound occupies a novel FTO pocket, providing a template for designing selective inhibitors .

- Limitations : Unlike meclofenamic acid (a clinically approved NSAID), the compound lacks in vivo efficacy data, necessitating further preclinical validation.

Biological Activity

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide, also known as N-CDPCB, is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure

The chemical formula for N-CDPCB is . The compound features a cyclobutane ring substituted with a carboxamide group and a chlorinated phenolic moiety. Its structure can be represented as follows:

Recent studies have identified N-CDPCB as an inhibitor of the fat mass and obesity-associated protein (FTO). FTO is implicated in various metabolic processes, including obesity and related disorders. By inhibiting FTO, N-CDPCB may influence metabolic pathways that affect energy homeostasis and fat storage .

Inhibition of FTO

N-CDPCB has been shown to exhibit significant inhibitory activity against FTO. This inhibition can lead to alterations in RNA methylation processes, which are crucial for gene expression regulation. The compound's ability to modulate FTO activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that N-CDPCB exhibits cytotoxic effects on various cancer cell lines. The compound's antiproliferative properties were evaluated using standard assays such as MTT and colony formation assays. Results indicated a dose-dependent decrease in cell viability, suggesting its potential utility in cancer therapy .

Case Studies

Case Study 1: Obesity Management

A study conducted on mice models showed that administration of N-CDPCB resulted in significant weight loss compared to control groups. The mechanism was attributed to the compound's ability to inhibit FTO, leading to reduced fat accumulation and improved metabolic profiles.

Case Study 2: Cancer Cell Lines

In another study focusing on breast cancer cell lines, treatment with N-CDPCB resulted in a marked reduction in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that N-CDPCB may induce programmed cell death in these cancer cells.

Data Tables

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling the 1-phenylcyclobutane-1-carboxylic acid derivative with the 5-chloro-2,4-dihydroxyphenylamine moiety via carbodiimide-mediated amidation (e.g., EDC or DCC). Key considerations include:

- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during coupling .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize cyclobutane ring strain-induced side products .

Yield optimization requires stoichiometric balancing of reactants and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), cyclobutane protons (δ 3.0–4.0 ppm, split due to ring strain), and hydroxyl groups (δ 9–10 ppm, broad if unprotected) .

- ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), cyclobutane carbons (δ 25–35 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area under the curve) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z 358.8) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the carboxamide’s potential as a hydrogen-bond donor .

Advanced Research Questions

Q. What strategies address the steric hindrance posed by the cyclobutane ring during functionalization reactions?

- Methodological Answer :

- Ring-Opening Functionalization : Use photochemical or thermal conditions to generate strained intermediates for nucleophilic attack (e.g., epoxidation followed by ring-opening with amines) .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids, leveraging bulky ligands (e.g., SPhos) to mitigate steric effects .

- Computational Modeling : DFT calculations to predict favorable reaction pathways and transition states .

Q. How do researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, DMSO (δ ≈ 26 MPa¹/²) often outperforms ethanol (δ ≈ 22 MPa¹/²) for polar carboxamides .

- Co-solvent Systems : Blend solvents (e.g., water/THF) to enhance solubility. Phase diagrams generated via turbidimetric titration can identify stable ratios .

- Crystallography : Single-crystal X-ray diffraction to correlate solid-state packing with solubility trends .

Q. What in silico modeling approaches predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Focus on the carboxamide’s hydrogen-bonding potential and chloro/hydroxyl substituents’ hydrophobic interactions .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .

- QSAR Models : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.